molecular formula C13H18BClO2 B2675052 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1386860-54-3

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2675052
M. Wt: 252.55
InChI Key: SLRYPKONAASHKM-UHFFFAOYSA-N
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Description

“2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a boron atom, which suggests that it might be used in organic synthesis as a boronic acid or boronate ester . Boronic acids and esters are important in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the dioxaborolane ring. The chloro and methyl groups on the phenyl ring could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the boron atom, the chloro group, and the methyl group. The boron could participate in reactions with organometallic reagents, while the chloro group could be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the boron and the chloro group could impact its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis of Modified Phenylboronic Acids

Synthesis of ortho-Modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives

The compound has been utilized in the synthesis of modified phenylboronic acid derivatives, such as 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives display inhibitory activity against serine proteases, including thrombin, without showing S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).

Applications in Polymer and Materials Science

Synthesis of Pinacolylboronate-Substituted Stilbenes

This compound is key in the creation of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives are intermediates for synthesizing boron-containing resveratrol analogues and boron-capped polyenes, with potential applications in new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).

Organic Synthesis and Chemical Reactions

Synthesis and Reactions of Silanes

The reactivity of similar organoboron compounds has been explored in the context of synthesizing silanes containing two triflate groups. This research contributes to understanding the displacement reactions and the deactivation effects in organosilicon chemistry, highlighting the compound's relevance in developing synthesis strategies for organosilicon compounds (Matyjaszewski & Chen, 1988).

Novel Materials and Sensing Technologies

Enhanced Brightness Emission-Tuned Nanoparticles

In materials science, derivatives of this compound have been used to create three-coordinate complexes for Suzuki-Miyaura chain growth polymerization. This approach yields heterodisubstituted polyfluorenes with potential applications in creating stable nanoparticles for bright fluorescence emission, crucial for developing novel materials with tunable optical properties (Fischer, Baier, & Mecking, 2013).

Detection of Nitroaromatic Explosives

The compound's derivatives have been incorporated into polymers and copolymers for the sensitive detection of nitroaromatic explosives. This application is particularly relevant for security and environmental monitoring, showcasing the compound's versatility in developing functional materials for sensing technologies (Sohn, Sailor, Magde, & Trogler, 2003).

Safety And Hazards

As with any chemical compound, handling “2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would require appropriate safety precautions. This could include using personal protective equipment and working in a well-ventilated area .

Future Directions

The use of boronic acids and boronate esters in organic synthesis is a rapidly growing field, with potential applications in the development of pharmaceuticals and fine chemicals . Therefore, compounds like “2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could have interesting future applications.

properties

IUPAC Name

2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRYPKONAASHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1386860-54-3
Record name (2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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